2-(2-AMINOPHENYLSULFONAMIDO)ACETIC ACID
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Overview
Description
2-(2-AMINOPHENYLSULFONAMIDO)ACETIC ACID is a compound that belongs to the class of sulfonamides, which are synthetic chemotherapeutic agents. Sulfonamides are widely used in human and veterinary medicine for the treatment of infectious diseases and as growth-promoting feed additives . This compound is characterized by the presence of an amino group attached to a phenyl ring, which is further connected to a sulfonamido group and an acetic acid moiety.
Preparation Methods
The synthesis of 2-(2-AMINOPHENYLSULFONAMIDO)ACETIC ACID typically involves the reaction of 2-aminophenylacetic acid with sulfonamide derivatives. One common method includes the use of 4-(4-aminophenylsulfonamido)butanoic acid as a starting material . The reaction conditions often involve the use of solvents such as ethanol or methanol, and the reaction is carried out under reflux conditions to ensure complete conversion. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.
Chemical Reactions Analysis
2-(2-AMINOPHENYLSULFONAMIDO)ACETIC ACID undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamido group to an amine group.
Substitution: Electrophilic substitution reactions can occur on the phenyl ring, leading to the formation of various derivatives. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles like halogens. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-(2-AMINOPHENYLSULFONAMIDO)ACETIC ACID has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a probe to study enzyme-substrate interactions.
Medicine: It has potential therapeutic applications due to its antimicrobial properties.
Mechanism of Action
The mechanism of action of 2-(2-AMINOPHENYLSULFONAMIDO)ACETIC ACID involves its interaction with bacterial enzymes. Sulfonamides act as competitive antagonists of p-aminobenzoic acid (PABA) in the synthesis of folic acid, which is essential for DNA production in bacteria . By inhibiting this pathway, the compound effectively prevents bacterial growth and replication.
Comparison with Similar Compounds
2-(2-AMINOPHENYLSULFONAMIDO)ACETIC ACID can be compared with other sulfonamide derivatives such as sulfamethoxazole and sulfadiazine. While all these compounds share a common sulfonamide moiety, this compound is unique due to the presence of the acetic acid group, which may influence its solubility and reactivity . Similar compounds include:
- Sulfamethoxazole
- Sulfadiazine
- Sulfamethazine
These compounds are also used as antimicrobial agents but may differ in their pharmacokinetic properties and spectrum of activity.
Properties
IUPAC Name |
2-[(2-aminophenyl)sulfonylamino]acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O4S/c9-6-3-1-2-4-7(6)15(13,14)10-5-8(11)12/h1-4,10H,5,9H2,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZLPYODSMNDHHP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N)S(=O)(=O)NCC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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